molecular formula C₉H₁₀N₂NaO₈P B1146860 Uridine-2',3'-cyclic Monophosphate Sodium Salt CAS No. 15718-50-0

Uridine-2',3'-cyclic Monophosphate Sodium Salt

Número de catálogo: B1146860
Número CAS: 15718-50-0
Peso molecular: 328.15
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Uridine-2’,3’-cyclic Monophosphate Sodium Salt typically involves the cyclization of uridine monophosphate under specific conditions. The reaction is carried out in the presence of phosphoric acid, which facilitates the formation of the cyclic phosphate ester . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of Uridine-2’,3’-cyclic Monophosphate Sodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Actividad Biológica

Uridine-2',3'-cyclic Monophosphate Sodium Salt (2',3'-cUMP) is a cyclic nucleotide that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, cellular effects, and applications in research and medicine.

Overview of this compound

  • Chemical Structure : 2',3'-cUMP has the molecular formula C9H10N2O8PNa and a molecular weight of 328.15 g/mol.
  • Mechanism of Action : It acts primarily as a competitive inhibitor of dip-nitrophenyl diphosphate hydrolysis, impacting various biochemical pathways by altering enzyme activity and cellular metabolism .

Enzymatic Interactions

2',3'-cUMP interacts with multiple enzymes and proteins, influencing various biochemical reactions:

  • Ribonuclease Activity : It serves as a transition-state analogue in studies involving RNA hydrolysis by ribonuclease A, highlighting its role in RNA metabolism.
  • Inhibition Studies : The compound has been shown to inhibit the activity of enzymes involved in nucleotide metabolism, which can affect cellular proliferation and survival .

Cellular Effects

The biological effects of 2',3'-cUMP extend across various cell types:

  • Metabolic Homeostasis : It plays a crucial role in maintaining metabolic balance during cellular stress, affecting pathways related to energy metabolism and stress response .
  • Gene Regulation : Research indicates that 2',3'-cUMP modulates gene expression related to biofilm formation and motility in bacteria like Escherichia coli and Pseudomonas fluorescens .

Case Studies

  • Inhibition of Cancer Cell Growth :
    • Studies demonstrate that 2',3'-cUMP exhibits anticancer properties by inhibiting the growth of various cancer cell lines. It has been suggested that this compound may induce apoptosis in cancer cells through its action on specific signaling pathways .
  • Role in Bacterial Physiology :
    • A study on E. coli revealed that depletion of intracellular 2',3'-cNMP levels affected motility and biofilm formation, indicating its regulatory role in bacterial physiology .

Data Tables

Study FocusFindingsReference
Anticancer ActivityInhibits growth of cancer cells
Gene RegulationModulates genes involved in motility and biofilms
Enzyme InhibitionCompetitive inhibitor of dip-nitrophenyl diphosphate hydrolysis

Applications in Research and Medicine

This compound is utilized across various fields:

  • Biochemistry : As a tool for studying enzyme kinetics and metabolic pathways.
  • Pharmaceuticals : Potential development as an anticancer agent due to its ability to influence cell proliferation .
  • Industrial Applications : Used in synthesizing nucleoside analogs for therapeutic purposes.

Q & A

Basic Research Questions

Q. What methods are recommended to determine the solubility and stability of Uridine-2',3'-cyclic Monophosphate Sodium Salt in experimental buffers?

  • Methodology : Solubility can be assessed via gravimetric analysis by dissolving the compound in buffers of varying pH (e.g., phosphate-buffered saline, Tris-HCl) and measuring saturation points. Stability studies should employ UV-Vis spectroscopy to monitor absorbance changes at 260–280 nm (common for nucleotides) over time under different temperatures and pH conditions. For precise pKa determination, conduct potentiometric titrations and compare results with structurally analogous compounds like uridine-2':3'-cyclic phosphate .

Q. How can researchers confirm the purity and identity of synthesized this compound?

  • Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (260 nm) to assess purity. Mass spectrometry (ESI-MS) confirms molecular weight (328.15 g/mol). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ³¹P) verifies cyclic phosphate structure and sodium counterion presence. Cross-reference with published NMR spectra of related uridine derivatives .

Q. What spectroscopic techniques are suitable for quantifying this compound in aqueous solutions?

  • Methodology : UV-Vis spectroscopy at 260 nm (typical for uridine derivatives) using a molar extinction coefficient (ε) derived from standard curves. For advanced quantification, pair with fluorescence labeling via derivatization (e.g., using dansyl chloride) and fluorometric detection, though this requires validation to avoid structural interference .

Advanced Research Questions

Q. How can researchers design experiments to investigate its role as a substrate or inhibitor of phosphodiesterases?

  • Methodology :

Enzyme Kinetics : Use a continuous spectrophotometric assay with a coupled system (e.g., purine nucleoside phosphorylase and 2-amino-6-mercapto-7-methylpurine ribonucleoside) to measure phosphodiesterase activity. Compare reaction rates with and without the compound .

Inhibition Studies : Perform competitive/non-competitive inhibition assays using varying substrate (e.g., cAMP/cGMP) and inhibitor concentrations. Analyze via Lineweaver-Burk plots .

Structural Analysis : Employ X-ray crystallography or cryo-EM to resolve enzyme-compound complexes, focusing on cyclic phosphate interactions with catalytic residues .

Q. How can discrepancies in reported enzymatic activity data be addressed?

  • Methodology :

  • Buffer Conditions : Test activity across ionic strengths and pH ranges, as nucleotide-enzyme interactions are pH-sensitive .
  • Contaminant Screening : Use HPLC to rule out degradation products (e.g., linear uridine monophosphates) that may alter results .
  • Orthogonal Assays : Validate findings with alternative methods (e.g., radioactive labeling with ³²P-cyclic phosphate) .

Q. What strategies enable the study of its interaction with RNA structures?

  • Methodology :

  • NMR Spectroscopy : Use ¹H-¹⁵N HSQC to monitor chemical shift perturbations in RNA upon compound binding.
  • Thermal Denaturation : Measure RNA melting temperatures (Tₘ) via UV hyperchromicity to assess stabilization/destabilization effects.
  • Single-Molecule FRET : Probe RNA conformational dynamics in real-time with fluorophore-labeled constructs .

Q. How does the cyclic phosphate conformation affect binding affinity to nucleotide-binding proteins compared to linear isomers?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Compare binding thermodynamics (ΔH, ΔS) of cyclic vs. linear uridine monophosphates.
  • Molecular Dynamics Simulations : Model protein-ligand interactions to identify conformational strain or hydrogen-bonding differences .

Q. Methodological Notes

  • Synthesis Protocols : While direct synthesis methods are not detailed in evidence, standard approaches for cyclic nucleotides involve protecting group chemistry (e.g., trityl groups for ribose hydroxyls) followed by cyclization using carbodiimides. Purification via ion-exchange chromatography is critical .
  • Data Interpretation : Cross-validate findings with structurally related compounds (e.g., cytidine-2',3'-cyclic monophosphate) to identify trends in nucleotide-protein interactions .

Propiedades

IUPAC Name

sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N2O8P.Na/c12-3-4-6-7(19-20(15,16)18-6)8(17-4)11-2-1-5(13)10-9(11)14;/h1-2,4,6-8,12H,3H2,(H,15,16)(H,10,13,14);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUDDBXIXSYSRT-IAIGYFSYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=O)(O3)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

606-02-0 (Parent)
Record name Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

328.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15718-50-0
Record name Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015718500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine, cyclic 2',3'-(hydrogen phosphate), monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.178
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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